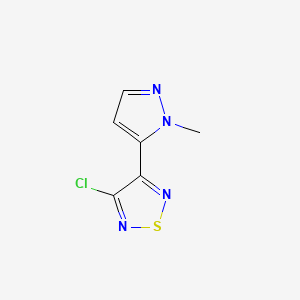
3-chloro-4-(1-methyl-1H-pyrazol-5-yl)-1,2,5-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-(1-methyl-1H-pyrazol-5-yl)-1,2,5-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with a pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(1-methyl-1H-pyrazol-5-yl)-1,2,5-thiadiazole typically involves the reaction of 3-chloro-1,2,5-thiadiazole with 1-methyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-4-(1-methyl-1H-pyrazol-5-yl)-1,2,5-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different pharmacological properties .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an antileishmanial and antimalarial agent.
Mécanisme D'action
The mechanism of action of 3-chloro-4-(1-methyl-1H-pyrazol-5-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. For instance, in its antileishmanial activity, it may inhibit key enzymes in the parasite’s metabolic pathways, leading to its death. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 5-chloro-1,3-dimethyl-1H-pyrazol-4-yl(2-fluorophenyl)methanone
Uniqueness
3-chloro-4-(1-methyl-1H-pyrazol-5-yl)-1,2,5-thiadiazole is unique due to its specific combination of a thiadiazole ring and a pyrazole moiety, which imparts distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C6H5ClN4S |
|---|---|
Poids moléculaire |
200.65 g/mol |
Nom IUPAC |
3-chloro-4-(2-methylpyrazol-3-yl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C6H5ClN4S/c1-11-4(2-3-8-11)5-6(7)10-12-9-5/h2-3H,1H3 |
Clé InChI |
LOIUAGHYFQWSQI-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)C2=NSN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Prop-2-en-1-yl 5-[4-(dimethylamino)phenyl]-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14881539.png)
![2-(prop-2-en-1-ylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14881548.png)
![3-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14881551.png)
![(E)-5-(2,3-dimethoxybenzylidene)-2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14881556.png)
![(2Z)-3-{2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B14881558.png)
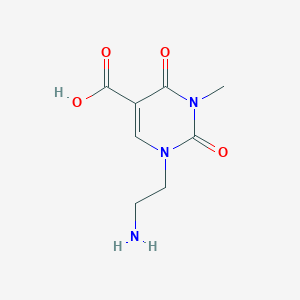
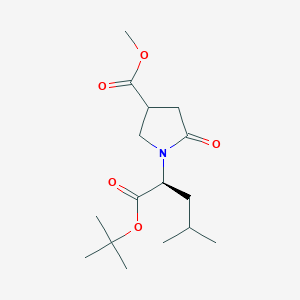
![Ethyl 2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)acetate](/img/structure/B14881589.png)
![4-[(4'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14881590.png)
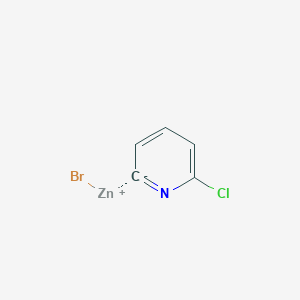
![Tert-butyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B14881598.png)

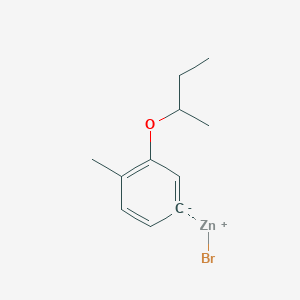
![4,6-dichloro-2,3-dihydropyrazolo[3,4-d]pyrimidin-3-ide](/img/structure/B14881616.png)
